1-cyclopentyl-1H-pyrazol-5-amine
Overview
Description
1-cyclopentyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This compound features a pyrazole ring substituted with a cyclopentyl group and an amino group at the 5-position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazones derived from cyclopentanone and hydrazine . The reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The cyclization reaction can be carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 5-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-1H-pyrazol-3-amine: Similar structure but with the amino group at the 3-position.
1-cyclopentyl-1H-pyrazol-4-amine: Similar structure but with the amino group at the 4-position.
1-cyclopentyl-1H-pyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of an amino group.
Uniqueness
1-cyclopentyl-1H-pyrazol-5-amine is unique due to the specific positioning of the amino group at the 5-position, which can influence its reactivity and biological activity. The cyclopentyl group also contributes to its distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability .
Properties
IUPAC Name |
2-cyclopentylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGOKLFLQUOZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360117 | |
Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-09-8 | |
Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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